

Uranyl fluoride as a precursor for uranium dioxide fuel pellets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Uranyl fluoride

Cat. No.: B8534681

[Get Quote](#)

Anwendungs- und Protokollhinweise: Uranylfluorid als Vorläufer für Urandioxid-Brennstoffpellets

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Kernbrennstoffentwicklung.

Einleitung

Urandioxid (UO_2) ist der am weitesten verbreitete Brennstoff in Kernreaktoren. Seine Herstellung erfordert hochreine und sinterfähige Pulver, um dichte und stabile Brennstoffpellets zu formen. Uranylfluorid (UO_2F_2) ist ein entscheidendes Zwischenprodukt bei der Umwandlung von Uranhexafluorid (UF_6), dem Produkt aus Anreicherungsanlagen, in UO_2 .^{[1][2]} Dieser Prozess kann über verschiedene chemische Wege erfolgen, die hauptsächlich in Nass- und Trockenverfahren unterteilt werden.

Diese Anwendungs- und Protokollhinweise beschreiben die beiden primären Methoden zur Umwandlung von UO_2F_2 in UO_2 -Pulver, das für die Herstellung von Kernbrennstoffpellets geeignet ist.

Chemische Umwandlungswege

Es gibt zwei Hauptverfahren zur Umwandlung von Uranhexafluorid in Urandioxid, bei denen Uranylfluorid als Zwischenprodukt auftritt:

- Das Nassverfahren (ADU-Prozess): Bei diesem Verfahren wird UF_6 -Gas in Wasser hydrolysiert, um eine wässrige Lösung von Uranylfluorid zu erzeugen. Anschließend wird Ammoniumdiuranat (ADU) ausgefällt, das dann zu UO_2 weiterverarbeitet wird.[3]
- Das Trockenverfahren (Pyrohydrolyse): Bei diesem Verfahren wird gasförmiges UF_6 direkt mit Dampf umgesetzt, um festes UO_2F_2 zu erzeugen, das anschließend in einer Wasserstoffatmosphäre zu UO_2 reduziert wird.[2]

Nassverfahren: Der Ammoniumdiuranat (ADU)-Prozess

Dieses Verfahren ist eine etablierte Methode zur Herstellung von UO_2 -Pulver mit feiner Partikelgröße, was für das Sintern zu Pellets mit hoher Dichte vorteilhaft ist.[4]

Experimentelles Protokoll

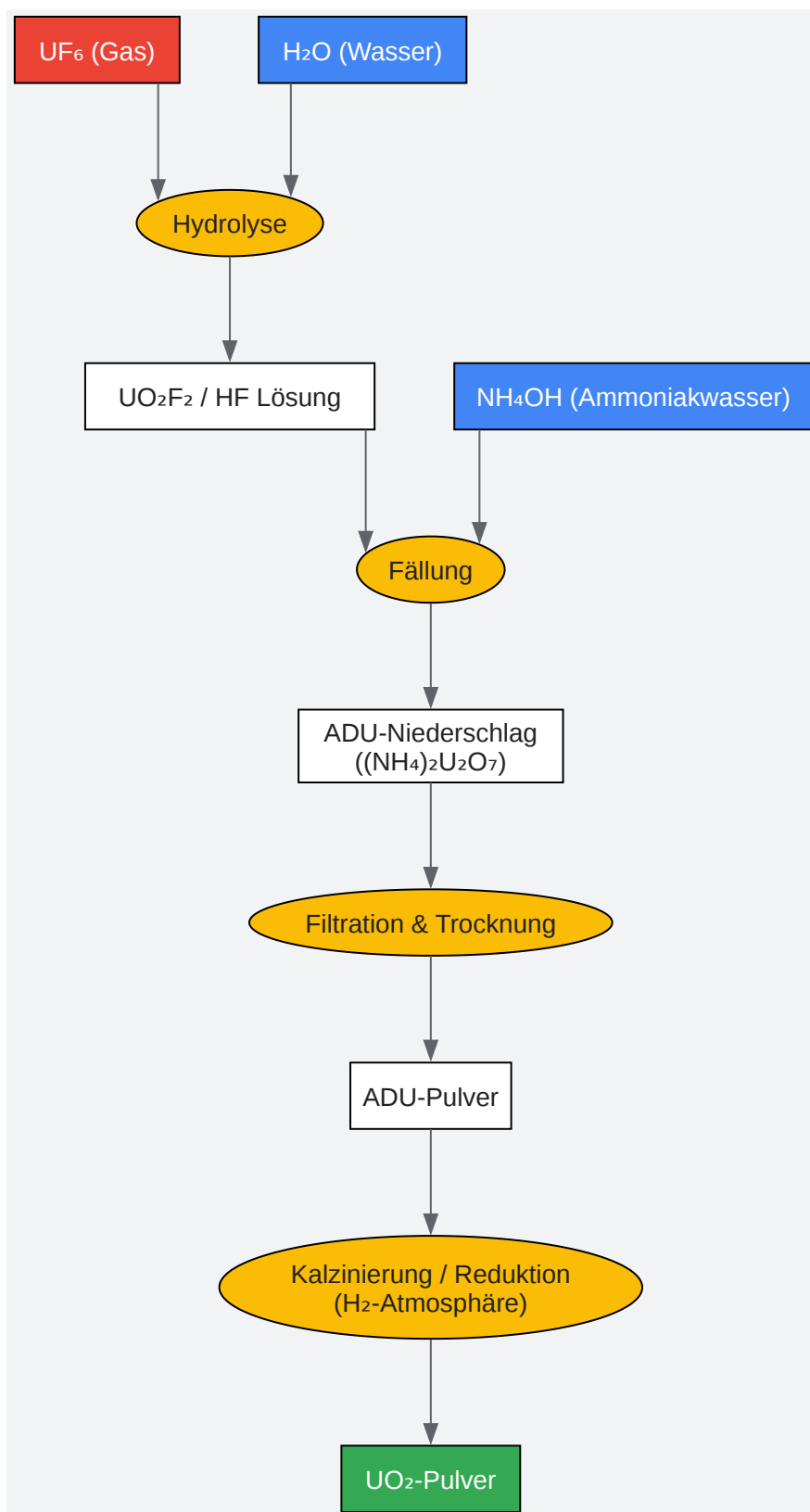
- Hydrolyse von UF_6 : Gasförmiges Uranhexafluorid (UF_6) wird in deionisiertes Wasser eingeleitet, um eine wässrige Lösung aus Uranylfluorid (UO_2F_2) und Fluorwasserstoffsäure (HF) zu bilden.[3]
 - Reaktion: $\text{UF}_6 + 2\text{H}_2\text{O} \rightarrow \text{UO}_2\text{F}_2 + 4\text{HF}$ [3]
- ADU-Fällung: Die UO_2F_2 /HF-Lösung wird unter kontrollierten Bedingungen mit einer verdünnten Ammoniumhydroxidlösung (NH_4OH) versetzt, um Ammoniumdiuranat ($(\text{NH}_4)_2\text{U}_2\text{O}_7$), auch bekannt als ADU, auszufällen.[3][5]
 - Zur Optimierung der Fällung wird der pH-Wert zunächst auf $6,1 \pm 0,2$ und das Molverhältnis von NH_3 :U auf 3,5:1 eingestellt.[5]
 - Durch weitere langsame Zugabe von NH_4OH wird das Molverhältnis von Ammoniumhydroxid zu Uranylfluorid auf 6:1 bis 10:1 erhöht, um die vollständige Fällung des ADU zu gewährleisten.[5]
 - Reaktion: $2\text{UO}_2\text{F}_2 + 4\text{HF} + 14\text{NH}_4\text{OH} \rightarrow (\text{NH}_4)_2\text{U}_2\text{O}_7 + 12\text{NH}_4\text{F} + 11\text{H}_2\text{O}$ (vereinfachte Gesamtreaktion)

- Filtration und Trocknung: Der ADU-Niederschlag wird von der Lösung abfiltriert und anschließend getrocknet.[3][6]
- Kalzinierung und Reduktion: Das getrocknete ADU-Pulver wird kalziniert (thermisch zersetzt), um Triuranoktoxid (U_3O_8) zu bilden. Dieses wird anschließend in einer Wasserstoffatmosphäre bei hohen Temperaturen zu Urandioxid (UO_2) reduziert.[3][4]
 - Die Kalzinierung von ADU führt zu U_3O_8 .
 - Die Reduktion von U_3O_8 mit Wasserstoff ergibt UO_2 .

Zusammenfassung der quantitativen Daten (ADU-Prozess)

Schritt	Parameter	Spezifikation	Quelle
ADU-Fällung	pH-Wert (initial)	$6,1 \pm 0,2$	[5]
Molverhältnis $\text{NH}_3:\text{U}$ (initial)	3,5:1	[5]	
Molverhältnis $\text{NH}_4\text{OH}:\text{UO}_2\text{F}_2$ (final)	6:1 bis 10:1	[5]	
Reduktion	Sintertemperatur	Mindestens 1600°C	[4]
Atmosphäre	Wasserstoff	[4]	

Workflow des ADU-Prozesses



[Click to download full resolution via product page](#)

Abbildung 1: Workflow des Nassverfahrens (ADU-Prozess).

Trockenverfahren: Pyrohydrolyse und Reduktion

Das Trockenverfahren bietet einen direkteren Weg von UF_6 zu UO_2 und vermeidet den Umgang mit großen Mengen an flüssigen Abfällen.[\[2\]](#)

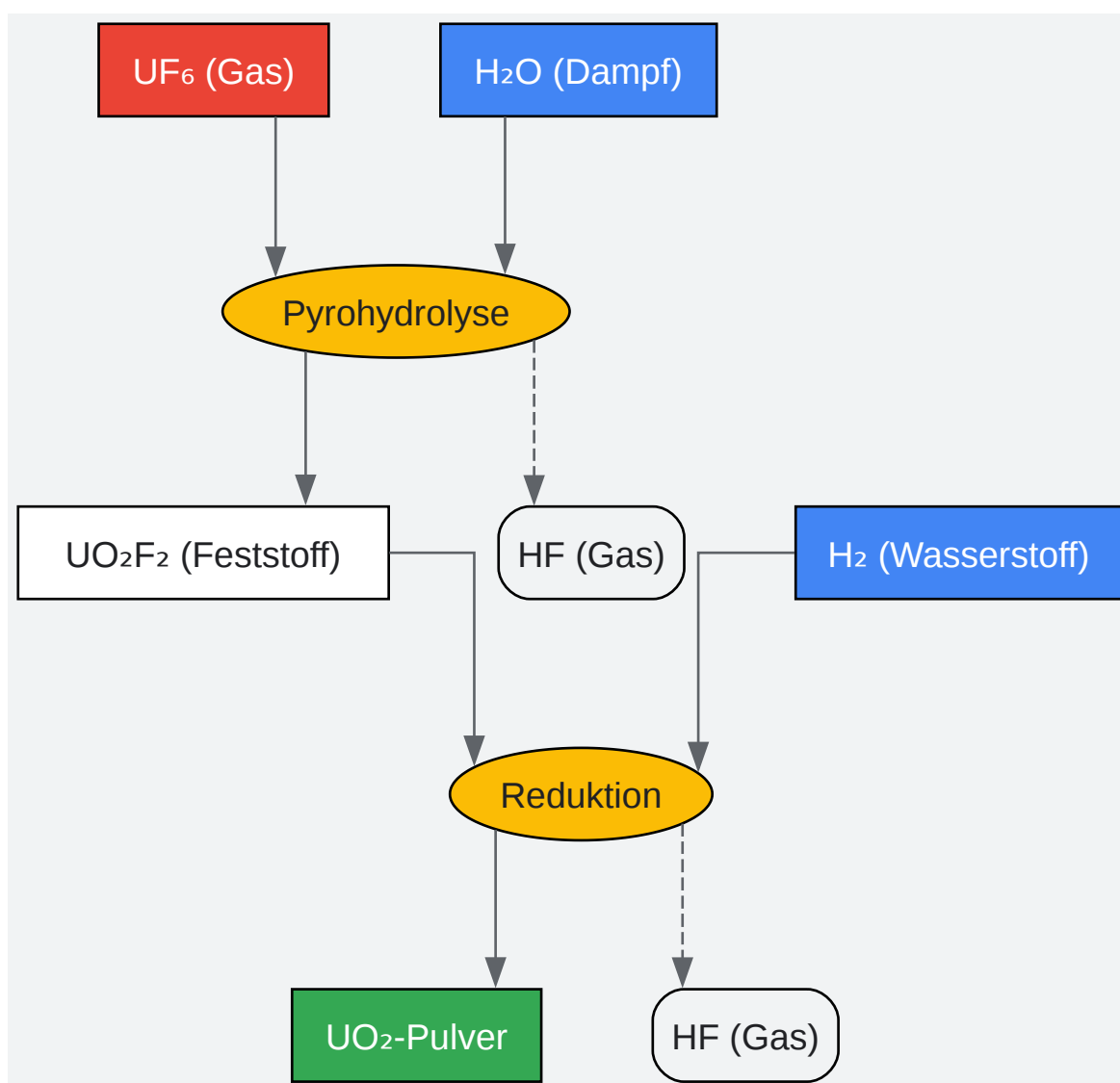
Experimentelles Protokoll

- Pyrohydrolyse von UF_6 : Gasförmiges UF_6 wird mit Dampf (H_2O) in einem Reaktor bei erhöhten Temperaturen umgesetzt. Diese Reaktion, auch Pyrohydrolyse genannt, wandelt das UF_6 direkt in festes Uranylfluorid (UO_2F_2) und gasförmigen Fluorwasserstoff (HF) um.[\[1\]](#)[\[2\]](#)
 - Reaktion: $\text{UF}_6 + 2\text{H}_2\text{O} \rightarrow \text{UO}_2\text{F}_2 + 4\text{HF}$
 - Die Reaktionstemperatur wird typischerweise bei mindestens 130°C gehalten.[\[2\]](#) In einigen Verfahren werden Temperaturen zwischen 350°C und 700°C verwendet.[\[6\]](#)
- Reduktion von UO_2F_2 : Das feste UO_2F_2 -Pulver wird anschließend in einer Wasserstoffatmosphäre (H_2) bei hoher Temperatur direkt zu Urandioxid (UO_2) reduziert.[\[1\]](#)[\[2\]](#)
 - Reaktion: $\text{UO}_2\text{F}_2 + \text{H}_2 \rightarrow \text{UO}_2 + 2\text{HF}$
 - Die Reaktionstemperatur liegt typischerweise bei etwa 700°C .[\[1\]](#)
- Pulverbehandlung: Das resultierende UO_2 -Pulver wird gesammelt und für die anschließende Pelletierung vorbereitet. Der anfallende Fluorwasserstoff wird gereinigt und kann industriell weiterverwendet werden.[\[1\]](#)

Zusammenfassung der quantitativen Daten (Trockenverfahren)

Schritt	Parameter	Spezifikation	Quelle
Pyrohydrolyse	Reaktionstemperatur	$\geq 130^{\circ}\text{C}$ (typ. $350\text{--}700^{\circ}\text{C}$)	[2][6]
Atmosphäre	Dampf, Inertgas	[2]	
Reduktion	Reaktionstemperatur	ca. 700°C	[1]
Atmosphäre	Wasserstoff (H_2)	[1]	

Workflow des Trockenverfahrens



[Click to download full resolution via product page](#)

Abbildung 2: Workflow des Trockenverfahrens (Pyrohydrolyse).

Weiterverarbeitung zu Brennstoffpellets

Unabhängig vom Herstellungsweg wird das gewonnene UO_2 -Pulver zu Pellets weiterverarbeitet:

- Pressen: Dem UO_2 -Pulver können Sinterhilfsmittel zugesetzt werden, bevor es mechanisch zu "grünen" Pellets gepresst wird.[7]
- Sintern: Die grünen Pellets werden bei sehr hohen Temperaturen (typischerweise $>1600^\circ\text{C}$) in einer kontrollierten Atmosphäre (z. B. Wasserstoff) gesintert.[4] Dadurch verdichtet sich das Material und erreicht die gewünschte hohe Dichte von über 95 % der theoretischen Dichte.[4]

Vergleich der Verfahren

Merkmal	Nassverfahren (ADU-Prozess)	Trockenverfahren (Pyrohydrolyse)
Hauptreagenzien	Wasser, Ammoniak	Dampf, Wasserstoff
Prozessschritte	Mehrstufig (Hydrolyse, Fällung, Filtration, Kalzinierung, Reduktion)	Weniger Stufen (Pyrohydrolyse, Reduktion)
Abfallprodukte	Große Mengen an fluoridhaltigen wässrigen Lösungen	Konzentrierter Fluorwasserstoff (Gas), leichter wiederverwertbar
UO_2 -Pulver	Sehr feine Partikelgröße, gute Sintereigenschaften[4]	Partikelgröße kann variieren, erfordert ggf. weitere Konditionierung
Komplexität	Aufwendiger und umständlicher durch mehrfache nasse Aufbereitung[2]	Direkterer und einfacherer Prozessablauf

Sicherheitsaspekte

Uranylfluorid ist wie alle Uranverbindungen hochgiftig und radioaktiv.[8] Die akute Toxizität wird hauptsächlich durch die Fluoridionen bestimmt. Der Umgang mit UF₆, HF und Ammoniak erfordert strenge Sicherheitsvorkehrungen aufgrund ihrer hohen Reaktivität und Toxizität. Alle Arbeiten müssen in geeigneten Anlagen mit entsprechender persönlicher Schutzausrüstung durchgeführt werden.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. de.nucleopedia.org [de.nucleopedia.org]
- 2. Preview [inis.iaea.org]
- 3. DE3780825T2 - Verfahren zur herstellung von urandioxid aus uranhexafluorid. - Google Patents [patents.google.com]
- 4. DE2917177A1 - Urandioxid-sinterkoerper sowie verfahren zur herstellung derselben - Google Patents [patents.google.com]
- 5. Method to recover uranium in the form of ammonium diuranate from a uranyl fluoride and hydrogen fluoride containing aqueous solution [inis.iaea.org]
- 6. EP0322481B1 - Verfahren zur Herstellung von Urandioxid aus Uranhexafluorid - Google Patents [patents.google.com]
- 7. Making sure you're not a bot! [fid-bau.de]
- 8. Uranylfluorid – Wikipedia [de.wikipedia.org]
- To cite this document: BenchChem. [Uranyl fluoride as a precursor for uranium dioxide fuel pellets]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8534681#uranyl-fluoride-as-a-precursor-for-uranium-dioxide-fuel-pellets\]](https://www.benchchem.com/product/b8534681#uranyl-fluoride-as-a-precursor-for-uranium-dioxide-fuel-pellets)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com